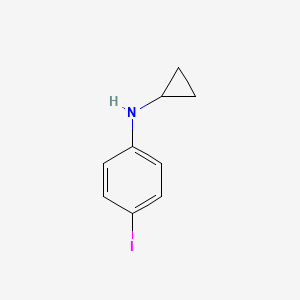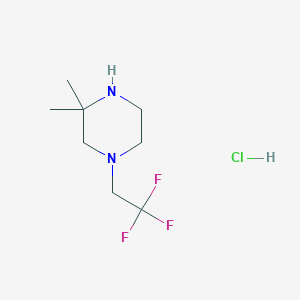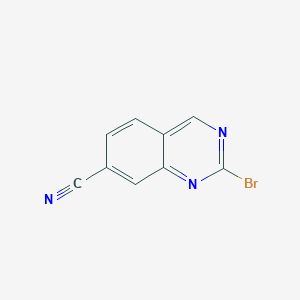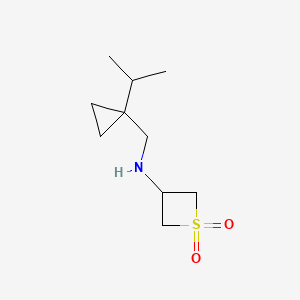
4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a carbonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the iodination of 1-methyl-1H-pyrazole-5-carbonyl chloride. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or sodium hypochlorite and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The iodine atom and carbonyl chloride group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Iodo-1H-pyrazole: Lacks the methyl and carbonyl chloride groups, making it less reactive.
1-Methyl-1H-pyrazole-5-carbonyl chloride: Similar but without the iodine atom, affecting its reactivity and applications.
Uniqueness
4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of both the iodine atom and the carbonyl chloride group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C5H4ClIN2O |
|---|---|
Molekulargewicht |
270.45 g/mol |
IUPAC-Name |
4-iodo-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H4ClIN2O/c1-9-4(5(6)10)3(7)2-8-9/h2H,1H3 |
InChI-Schlüssel |
MXXUJGYMIUBSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)


![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
![Benzo[f]cinnoline](/img/structure/B12954418.png)


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)

![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
